molecular formula C19H20ClN3O2S B2646864 3-(benzylsulfanyl)-4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole CAS No. 477851-16-4

3-(benzylsulfanyl)-4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole

Cat. No.: B2646864
CAS No.: 477851-16-4
M. Wt: 389.9
InChI Key: PLMHICASAWCBQD-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)-4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole, often referred to as BCDT, is a synthetic triazole compound with a unique chemical structure consisting of three benzene rings with different substituents. BCDT has a wide range of potential applications in the field of science, due to its ability to form strong hydrogen bonds and its low toxicity. BCDT has been used as a catalyst in organic synthesis, as a protein folding inhibitor, and as a potential drug candidate.

Scientific Research Applications

Synthesis and Characterization

Triazole derivatives, including compounds with benzylsulfanyl and chlorophenyl groups, are extensively studied for their synthesis methods and chemical properties. For example, the synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles highlight the chemical versatility and reactivity of triazole compounds under various conditions, leading to high yields of substituted 1,2,3-triazole derivatives (Iddon & Nicholas, 1996).

Properties

IUPAC Name

3-benzylsulfanyl-4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2S/c1-24-18(25-2)12-17-21-22-19(26-13-14-6-4-3-5-7-14)23(17)16-10-8-15(20)9-11-16/h3-11,18H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMHICASAWCBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=NN=C(N1C2=CC=C(C=C2)Cl)SCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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